molecular formula C7H7BrN2O B3237000 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine CAS No. 1379320-13-4

8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine

Cat. No.: B3237000
CAS No.: 1379320-13-4
M. Wt: 215.05 g/mol
InChI Key: YGZHNNUOWWPWEW-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic compound with the molecular formula C7H7BrN2O It is characterized by a pyrido[4,3-b][1,4]oxazine core structure with a bromine atom at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dihydro derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 8-amino-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine or 8-thio-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine are formed.

    Oxidation Products: N-oxides of the parent compound.

    Reduction Products: Dihydro derivatives with reduced double bonds.

Scientific Research Applications

8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA or RNA synthesis.

Comparison with Similar Compounds

8-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine can be compared with other similar compounds such as:

    8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but with a benzene ring instead of a pyridine ring.

    3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine: Lacks the bromine atom, leading to different reactivity and biological activity.

    8-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine: Chlorine substitution instead of bromine, affecting its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and potential biological activities.

Properties

IUPAC Name

8-bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-3-9-4-6-7(5)11-2-1-10-6/h3-4,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZHNNUOWWPWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=NC=C2N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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